5-Thiazoleethanol, 2,5-dihydro-4-methyl-
Description
5-Thiazoleethanol, 2,5-dihydro-4-methyl-, identified by the CAS number 84041-80-5, is a heterocyclic compound featuring a 2,5-dihydrothiazole ring substituted with a methyl group at the 4-position and an ethanol (B145695) group at the 5-position. epa.govnih.gov Its systematic IUPAC name is 2-(4-Methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol. epa.govnih.gov This structure represents a partially saturated analog of the more commonly studied aromatic compound, 4-Methyl-5-thiazoleethanol. The presence of the dihydrothiazole core imparts distinct chemical properties compared to its aromatic counterpart, influencing its stereochemistry, reactivity, and potential biological activity.
Table 1: Physicochemical Properties of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-
| Property | Value |
|---|---|
| CAS Number | 84041-80-5 epa.govnih.gov |
| Molecular Formula | C6H11NOS epa.gov |
| Molecular Weight | 145.23 g/mol epa.gov |
| IUPAC Name | 2-(4-Methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol epa.govnih.gov |
| Synonyms | 4-Methyl-3-thiazoline-5-ethanol, 2,5-Dihydro-4-methylthiazol-5-ethanol nih.gov |
The chemistry of dihydrothiazoles, also known as thiazolines, dates back to the early 20th century. In 1909, Richard Willstätter was the first to synthesize thiazolines through the dialkylation of thioamides. rsc.orgwikipedia.org This foundational work opened the door to the exploration of this class of heterocyclic compounds. Thiazolines are structural isomers that differ in the position of the double bond within the five-membered ring, existing as 2-thiazolines, 3-thiazolines (a class to which 5-Thiazoleethanol, 2,5-dihydro-4-methyl- belongs), and 4-thiazolines. wikipedia.orgwikipedia.org These isomers are not readily interconvertible. wikipedia.org
Over the decades, various synthetic methods have been developed, including the well-known Asinger reaction for the synthesis of 3-thiazolines. wikipedia.orgwikipedia.org The study of thiazolines has been driven by their identification in natural products and their potential as versatile synthetic intermediates. rsc.org
The 2,5-dihydrothiazole (or 3-thiazoline) scaffold is a key structural motif in a variety of bioactive natural products and serves as a versatile building block in organic synthesis. rsc.org The presence of both a sulfur and a nitrogen atom, along with a C=N double bond, confers unique reactivity to the ring system. rsc.org The nitrogen and sulfur atoms can act as nucleophilic centers, while the carbon of the imine is an electrophilic site. rsc.org
This scaffold is found in numerous natural products, some of which exhibit potent biological activities, including anti-HIV and anticancer properties. rsc.org Furthermore, chiral thiazolines are utilized as auxiliaries or building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules. rsc.org The reactivity of the thiazoline (B8809763) ring allows for its conversion into other important functional groups and heterocyclic systems, making it a valuable intermediate in medicinal chemistry. rsc.orgnih.gov
5-Thiazoleethanol, 2,5-dihydro-4-methyl- is a member of the broader class of thiazoleethanol derivatives. Its closest and more extensively studied relative is the aromatic compound 4-Methyl-5-thiazoleethanol. The key distinction between these two molecules is the degree of saturation in the thiazole (B1198619) ring. The aromatic nature of 4-Methyl-5-thiazoleethanol results in a planar, electron-delocalized ring system with different chemical reactivity compared to the non-aromatic, partially saturated ring of its dihydro analog.
The introduction of a dihydro- feature in the thiazole ring of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- introduces a chiral center at the C5 position, which is absent in its aromatic counterpart. This has significant implications for its interaction with biological systems and its potential use in stereoselective synthesis.
Table 2: Comparison of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- and its Aromatic Analog
| Feature | 5-Thiazoleethanol, 2,5-dihydro-4-methyl- | 4-Methyl-5-thiazoleethanol |
|---|---|---|
| CAS Number | 84041-80-5 epa.gov | 137-00-8 |
| Ring System | 2,5-Dihydrothiazole (3-Thiazoline) | Thiazole |
| Aromaticity | Non-aromatic | Aromatic |
| Chirality | Chiral at C5 | Achiral |
| Molecular Formula | C6H11NOS epa.gov | C6H9NOS |
| Molecular Weight | 145.23 g/mol epa.gov | 143.21 g/mol |
The current research landscape for thiazoline derivatives is vibrant, with ongoing efforts to develop new synthetic methodologies and explore their applications in medicinal chemistry and materials science. rsc.org Thiazolines are recognized as important scaffolds in drug discovery due to their presence in bioactive natural products and their versatile chemical properties. rsc.orgresearchgate.netbohrium.com
However, specific academic research focusing solely on 5-Thiazoleethanol, 2,5-dihydro-4-methyl- is sparse. The compound is listed in chemical databases and is commercially available, suggesting its use as a synthetic intermediate or a reference compound. epa.govthegoodscentscompany.commolbase.com The broader academic relevance of this compound lies in its membership in the thiazoline family. Research into the synthesis and reactivity of substituted 3-thiazolines provides a framework for understanding the potential chemical transformations and applications of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-. Future research may explore its potential as a chiral building block, a precursor to novel bioactive compounds, or its use in the synthesis of flavor and fragrance compounds, an area where its aromatic analog has found application. thegoodscentscompany.com
Structure
3D Structure
Properties
CAS No. |
84041-80-5 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
2-(4-methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H11NOS/c1-5-6(2-3-8)9-4-7-5/h6,8H,2-4H2,1H3 |
InChI Key |
CJZPPTPIWLYBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCSC1CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways
Rational Design and Synthesis of 2,5-Dihydrothiazole Ring Systems
The construction of the 2,5-dihydrothiazole core is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, starting from readily available precursors.
The Hantzsch thiazole (B1198619) synthesis and its variations represent a cornerstone in the formation of thiazole and dihydrothiazole rings. pharmaguideline.com This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the synthesis of derivatives like 5-Thiazoleethanol, 2,5-dihydro-4-methyl-, a key precursor is 4-methyl-5-(2-hydroxyethyl)thiazole. nih.govmdpi.com The synthesis of this precursor often starts with materials like α-acetobutyrolactone, which undergoes chlorination, hydrolysis, and decarboxylation to form an intermediate that is then cyclized with a source of thioformamide (B92385). researchgate.net
Another classical approach involves the reaction of 3-chloro-5-hydroxy-2-pentanone (B79334) with thioformamide or its equivalents. nih.gov The subsequent selective reduction of the thiazole ring to the 2,5-dihydro state presents a synthetic challenge.
| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |
| α-Halocarbonyl compound | Thioamide | Hantzsch Synthesis | Thiazole/Dihydrothiazole | pharmaguideline.com |
| 3-Chloro-5-hydroxy-2-pentanone | Thioformamide | Condensation | 4-Methyl-5-(2-hydroxyethyl)thiazole | nih.gov |
| α-Acetobutyrolactone | Thioformamide source | Multi-step synthesis | 4-Methyl-5-(2-hydroxyethyl)thiazole | researchgate.net |
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom economy and procedural simplicity by combining three or more reactants in a single step. nih.gov While specific MCRs for the direct synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- are not extensively documented, the general principles of MCRs are applicable to the formation of the dihydrothiazole scaffold. For instance, the Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, is known to produce fused imidazo[1,2-a]pyridines and can be adapted for other heterocycles. nih.gov The development of a four-component reaction leading to 2,4-disubstituted thiazoles has also been reported, highlighting the potential for MCRs in generating diverse thiazole derivatives. nih.gov These strategies offer a convergent and efficient alternative to traditional linear synthetic routes.
The selective reduction of the thiazole ring to a 2,5-dihydrothiazole is a crucial yet challenging transformation. The aromaticity of the thiazole ring makes it relatively stable to reduction. slideshare.net Catalytic hydrogenation with platinum shows good stability, while reduction with sodium in liquid ammonia (B1221849) has been reported for the reductive ring opening of thiazoles, which is often an undesired outcome. pharmaguideline.comresearchgate.net The use of Raney nickel as a reducing agent can lead to desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.comslideshare.net
A milder approach involves the conversion of the thiazole to a formyl synthon. This can be achieved through N-methylation with methyl iodide, followed by reduction with sodium borohydride (B1222165) and subsequent hydrolysis. wikipedia.org This method offers a pathway to the desired dihydrothiazole without cleaving the heterocyclic ring.
| Thiazole Derivative | Reducing Agent | Outcome | Reference |
| Substituted Thiazole | Platinum | Stable | pharmaguideline.com |
| Substituted Thiazole | Sodium in liquid ammonia | Ring opening | researchgate.net |
| Substituted Thiazole | Raney Nickel | Desulfurization and degradation | pharmaguideline.comslideshare.net |
| N-methylated Thiazole | Sodium Borohydride | Dihydrothiazole | wikipedia.org |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net This includes the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. For the synthesis of thiazole derivatives, innovative techniques such as microwave irradiation, ultrasound synthesis, and the use of green solvents are being explored. nih.govresearchgate.net For instance, the use of lemon juice as a natural, biodegradable catalyst under concentrated solar radiation has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential for such methods in heterocyclic synthesis. nih.gov While specific green chemistry protocols for 5-Thiazoleethanol, 2,5-dihydro-4-methyl- are not yet prevalent, the broader trends in green heterocyclic synthesis suggest a promising direction for future research. mdpi.comresearchgate.net
Stereoselective Synthesis of Chiral Dihydrothiazole Derivatives
The development of stereoselective methods for the synthesis of chiral dihydrothiazole derivatives is an area of growing interest, given the importance of chirality in biologically active molecules. Asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines have been developed using Sharpless asymmetric dihydroxylation as a key step, achieving high enantiomeric excess. nih.govnih.gov These methods often involve the use of chiral ligands and catalysts to control the stereochemical outcome of the reaction.
N-heterocyclic carbene (NHC)-catalyzed atroposelective annulation reactions have also been employed for the synthesis of axially chiral thiazine (B8601807) derivatives, which are structurally related to dihydrothiazoles. semanticscholar.orgmdpi.com Furthermore, asymmetric multicomponent reactions, such as those utilizing a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction, have proven effective in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov While direct application to 5-Thiazoleethanol, 2,5-dihydro-4-methyl- is yet to be reported, these methodologies provide a strong foundation for the future development of its stereoselective synthesis.
Targeted Synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-
The targeted synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- typically proceeds through the synthesis of its aromatic precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, followed by a selective reduction of the thiazole ring.
Several patented methods describe the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole. One route starts from 2-acetylbutyrolactone (B121156), which is chlorinated and hydrolyzed to give 3-chloro-3-acetylpropanol. This intermediate is then condensed with a thioamide source, followed by oxidation, to yield the desired thiazole precursor. researchgate.net Another approach involves the reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions, followed by a sequence of diazotization and reduction steps. researchgate.net
The crucial and less documented step is the selective reduction of the C=N bond in the thiazole ring of 4-methyl-5-(2-hydroxyethyl)thiazole to afford the final 2,5-dihydro product. As mentioned in section 2.1.3, this requires mild and specific reducing conditions to avoid unwanted side reactions like ring cleavage. Further research into selective reduction methodologies is essential for the efficient and high-yielding production of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-.
Strategies for Introducing the Ethanol (B145695) Side Chain
The introduction of the 2-hydroxyethyl group at the C5 position of the thiazole ring is a critical step in the synthesis of the target molecule. Several strategies have been developed to achieve this, primarily involving the selection of appropriate starting materials that already contain the ethanol precursor.
One common approach involves the reaction of a thioamide, such as thioformamide, with a carbonyl compound bearing the desired side chain. For instance, the condensation of thioformamide with 3-chloro-3-acetylpropanol directly introduces the acetyl and propanol (B110389) functionalities, which then cyclize to form the thiazole ring with the ethanol side chain. guidechem.com
Another widely employed method starts from α-acetyl-γ-butyrolactone. guidechem.comchemicalbook.com This lactone is first chlorinated using sulfonyl chloride to yield α-acetyl-α-chloro-γ-butyrolactone. guidechem.com Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions (using sulfuric or hydrochloric acid) opens the lactone ring to form 3-chloro-3-acetylpropanol, which then reacts with a sulfur source like thioformamide to yield the final product. guidechem.com A Chinese patent describes a process where 2-acetylbutyrolactone is chlorinated under UV light and then hydrolyzed to 3-chloroacetylpropanol, which subsequently reacts with an ammonium (B1175870) salt derived from carbon disulfide and ammonia, followed by oxidation, to produce 4-methyl-5-(2-hydroxyethyl)thiazole with a reported yield of up to 82%. google.comresearchgate.net
A further strategy involves the reduction of a pre-existing ester group at the C5 position. One documented synthesis shows the reduction of 4-methylthiazole-5-ethyl acetate (B1210297) using a strong reducing agent like lithium aluminum hydride to furnish 5-(2-hydroxyethyl)-4-methylthiazole. chemicalbook.com
Chemo-enzymatic methods have also been explored for the synthesis of thiazole derivatives, offering milder reaction conditions. For example, trypsin from porcine pancreas has been shown to catalyze the one-pot, multicomponent synthesis of various thiazole derivatives with high yields. rsc.org While not specifically detailed for 2,5-dihydro-4-methyl-5-thiazoleethanol, these enzymatic approaches represent a promising avenue for its synthesis.
Regiospecific Methylation of the Thiazole Ring
The regiospecific placement of the methyl group at the 4-position of the thiazole ring is crucial for the identity of the final compound. In the majority of synthetic routes for 2,5-dihydro-4-methyl-5-thiazoleethanol, the C4-methylation is not achieved by direct methylation of a pre-formed thiazole ring. Instead, the methyl group is introduced as an integral part of one of the key starting materials.
The Hantzsch thiazole synthesis and its variations exemplify this strategy. In this reaction, an α-haloketone is condensed with a thioamide. For the synthesis of the target molecule, chloroacetone (B47974) is a commonly used α-haloketone. orgsyn.org The methyl group in chloroacetone dictates its position at C4 of the resulting thiazole ring.
Similarly, in syntheses starting from α-acetyl-γ-butyrolactone or 3-acetylpropanol, the acetyl group (-COCH3) within these precursors provides the carbon backbone that ultimately forms the C4-methyl and C5-substituents of the thiazole ring. guidechem.comgoogle.com Therefore, the regiochemistry of the methylation is controlled by the selection of the starting materials rather than a separate methylation step on the heterocyclic core.
Derivatization and Functionalization of the Ethanol Moiety
The ethanol side chain of 2,5-dihydro-4-methyl-5-thiazoleethanol offers a reactive handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially enhanced biological activities. The primary alcohol group can undergo reactions such as O-alkylation and N-alkylation of the thiazole ring.
A study has reported the synthesis of a series of lipid-like thiazole derivatives through the derivatization of the ethanol moiety. rsc.org The O-alkylation of the hydroxyl group was achieved by reacting 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with various alkyl halides under phase-transfer catalysis conditions. This was followed by N-alkylation of the thiazole nitrogen to produce cationic amphiphiles. rsc.org This two-step derivatization highlights the versatility of the ethanol group for creating a library of new compounds.
The hydroxyl group can also be a site for other functionalizations, such as esterification, to produce flavor compounds or other biologically active molecules.
Comparative Analysis of Synthetic Efficiencies and Yields across Methodologies
The efficiency of the synthesis of 2,5-dihydro-4-methyl-5-thiazoleethanol varies significantly depending on the chosen methodology and reaction conditions. Below is a comparative analysis of yields reported in various sources.
| Starting Material(s) | Key Reagents | Reported Yield | Reference(s) |
| 3-Acetylpropanol, Thiourea | Acidic conditions, followed by diazotization and reduction | Up to 73% | google.com |
| α-Acetyl-γ-butyrolactone | Sulfonyl chloride, H2SO4/HCl, Thioformamide | 68% | google.com |
| 2-Acetylbutyrolactone | Chlorine (UV), Ammonia, Carbon disulfide, Hydrogen peroxide | Up to 82% | google.comresearchgate.net |
| 4-Methylthiazole-5-ethyl acetate | Lithium aluminum hydride | - | chemicalbook.com |
| Chloroacetone, Thiourea | H2O, NaOH | 70-75% (for 2-amino-4-methylthiazole) | orgsyn.org |
Note: The yield for the Hantzsch synthesis with chloroacetone and thiourea is for the 2-amino-4-methylthiazole (B167648) intermediate, which would require further steps to introduce the ethanol side chain.
Chemical Reactivity and Transformation Studies
Oxidation Reactions of the Dihydrothiazole Ring System
The sulfur atom and the endocyclic double bond of the 2,5-dihydrothiazole ring are the primary sites for oxidative transformations.
The thioether linkage in the dihydrothiazole ring is susceptible to oxidation, yielding the corresponding sulfoxides and, upon further oxidation, sulfones. This transformation is a common and predictable reaction for organic sulfides. The oxidation state can typically be controlled by the choice of oxidant and the stoichiometry of the reaction.
The reaction proceeds via electrophilic attack of the oxidizing agent on the non-bonding electrons of the sulfur atom. The use of one equivalent of a mild oxidant generally favors the formation of the sulfoxide. Stronger oxidants or an excess of the reagent will typically lead to the sulfone. Hydrogen peroxide (H₂O₂) is a common "green" oxidant used for these transformations, often in the presence of an acid catalyst like glacial acetic acid, which can facilitate selective oxidation to sulfoxides with high yields. nih.gov Other reagents such as m-chloroperbenzoic acid (m-CPBA) are also effective.
Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Typical Product(s) | Conditions & Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry dependent. Catalysts (e.g., tantalum carbide for sulfoxides, niobium carbide for sulfones) can enhance selectivity. organic-chemistry.org |
| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Highly effective; over-oxidation to the sulfone is possible if excess reagent is used. |
| Urea-Hydrogen Peroxide | Sulfone | An environmentally benign option that often directly yields sulfones without observation of the sulfoxide intermediate. organic-chemistry.org |
This table is generated based on general principles of sulfide oxidation and may be applicable to the dihydrothiazole system.
Hydroxylation of the dihydrothiazole ring can occur, although it is less common than sulfur oxidation. The specific position of hydroxylation would be influenced by the reaction conditions and the directing effects of the existing substituents. In biological systems, enzymes such as flavonoid 3′-hydroxylase (F3′H) are known to hydroxylate heterocyclic rings, suggesting that enzymatic methods could be a potential route for modification. nih.gov
Other oxidative modifications may target the carbon-nitrogen double bond (C=N). For instance, the C=N bonds in related 1,2,5-thiadiazole dioxides can be oxidized to form fused bis-oxaziridine derivatives. mdpi.com This suggests that the imine moiety in the 2,5-dihydrothiazole ring could potentially be converted to an oxaziridine under appropriate oxidizing conditions.
Reduction Pathways and Saturation State Manipulations of the Ring
The 2,5-dihydrothiazole ring contains two reducible sites: the imine (C=N) at the C2 position and the enamine-like double bond (C4=C5). Manipulation of these sites allows for the synthesis of the fully saturated tetrahydrothiazole derivative.
Reduction of the imine moiety can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely reduce both the C=N and C=C double bonds, leading to the formation of the corresponding 4-methyl-5-(2-hydroxyethyl)tetrahydrothiazole. The choice of reducing agent and reaction conditions would be critical to achieve selective reduction of one site over the other.
Electrophilic Substitution Reactions on the Dihydrothiazole Core
The 2,5-dihydro-4-methylthiazole core possesses an enamine-like structure, which makes the C5 position nucleophilic and susceptible to attack by electrophiles. This reactivity is a hallmark of enamines, where the nitrogen atom donates electron density into the double bond, increasing the electron density at the α-carbon.
The reactivity of the related compound 2-methyl-4,5-dihydrothiazole has been quantified, confirming its nucleophilic character and its ability to react with reference electrophiles. lmu.de Therefore, it is expected that 5-Thiazoleethanol, 2,5-dihydro-4-methyl- would undergo reactions with various electrophiles at the C5 position.
Potential Electrophilic Substitution/Addition Reactions:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would likely introduce an alkyl group at the C5 position.
Acylation: Reaction with acyl chlorides or anhydrides would introduce an acyl group at C5, forming a β-keto amine derivative after hydrolysis of the intermediate iminium salt.
Halogenation: Reagents like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C5 position.
These reactions would proceed through an initial attack by the C5 carbon on the electrophile, forming a resonance-stabilized iminium cation intermediate, which is then neutralized in a subsequent step.
Nucleophilic Attack and Substitution at Ring Positions and Side Chains
The primary site for nucleophilic attack on the 2,5-dihydrothiazole ring is the electrophilic carbon atom of the imine group (C2). This C=N bond is polarized, with the carbon atom carrying a partial positive charge, making it a target for nucleophiles.
A common reaction involving nucleophilic attack is the hydrolysis of the imine bond. In the presence of water and an acid catalyst, the imine can be hydrolyzed to open the ring, yielding an amino thiol intermediate. This reactivity is a key pathway for the degradation or transformation of dihydrothiazoles.
In related heterocyclic systems, such as 1,2,5-thiadiazole 1,1-dioxides, the addition of various nucleophiles (including alcohols and aromatic compounds) across the C=N double bond is a well-documented reaction. mdpi.com This suggests that strong nucleophiles could add to the C2 position of the 2,5-dihydrothiazole ring. Furthermore, the hydroxyl group of the ethanol (B145695) side chain could potentially act as an intramolecular nucleophile, leading to ring transformation products under specific conditions.
Ring-Opening and Ring-Closure Mechanisms and Applications
The stability of the dihydrothiazole ring is subject to various reaction conditions that can lead to its opening. Conversely, understanding ring-closure mechanisms is fundamental to the synthesis of this heterocyclic system.
Ring-Opening Mechanisms:
Hydrolysis: As mentioned previously, acid-catalyzed hydrolysis of the imine bond is a primary pathway for ring opening.
Reductive Cleavage: Strong reducing agents, such as sodium in liquid ammonia (B1221849), have been shown to cause reductive ring-opening of aromatic thiazoles, yielding substituted propenethiolates. researchgate.net Similar conditions could potentially cleave the C-S or C-N bonds in the dihydrothiazole ring.
Nucleophile-Induced Contraction: In some complex fused thiazine (B8601807) systems, nucleophiles can induce a ring contraction, cleaving an S-C bond and leading to the formation of a new thiazole (B1198619) ring. nih.gov
Ring-Closure Mechanisms: The synthesis of dihydrothiazoles often involves the cyclization of a linear precursor, providing insight into the reverse (ring-opening) process. A common method is the reaction between a compound containing a reactive carbonyl or epoxide group and a sulfur-containing nucleophile like thiourea (B124793) or a thioamide. For instance, the reaction of nitroepoxides with in situ-formed thiourea proceeds through a ring-opening of the epoxide by the sulfur nucleophile, followed by an intramolecular cyclization and dehydration to form a 2-iminothiazole, a related structure. nih.gov Brønsted acids can also promote the ring-opening of systems like 2H-azirines followed by annulation with thioamides to form thiazoles. rsc.org These synthetic pathways highlight the key bond-forming reactions (C-S and C-N) that define the dihydrothiazole ring's structure and stability.
Reactivity of the Ethanol Side Chain (e.g., Esterification)
Extensive searches of scientific literature and chemical databases did not yield specific research findings on the reactivity of the ethanol side chain of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- (CAS Number: 84041-80-5). While the compound is listed in chemical registries such as the U.S. Environmental Protection Agency (EPA) Substance Registry Services, detailed studies detailing its chemical transformations, including esterification of the primary alcohol group, are not available in the public domain based on the conducted research. epa.gov
The reactivity of the hydroxyl group in ethanol side chains of heterocyclic compounds is a common area of study, typically involving reactions like esterification, oxidation, and etherification. However, for the specific dihydrothiazole derivative requested, no experimental data, reaction protocols, or resulting product characterizations were found. Therefore, a data table on its esterification reactions cannot be generated.
It is important to distinguish this compound from its more widely studied aromatic analogue, 4-Methyl-5-thiazoleethanol (CAS Number: 137-00-8), for which reactivity data, including esterification, are documented. However, due to the structural differences between a dihydrothiazole and a thiazole ring, the reactivity profile cannot be directly extrapolated.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Thiazoleethanol, 2,5-dihydro-4-methyl-, NMR studies, particularly in deuterium (B1214612) oxide (D₂O), have been crucial for defining its specific dihydro- structure. bmrb.io
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- provide the foundational data for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms.
The ¹H NMR spectrum shows distinct signals for the protons on the dihydrothiazole ring and the ethanol (B145695) sidechain. The chemical shifts are consistent with a saturated heterocyclic system, differing significantly from its aromatic analogue, 4-methyl-5-thiazoleethanol. bmrb.iochemicalbook.com The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom, further confirming the dihydro- nature of the thiazole (B1198619) ring. bmrb.io
¹H NMR Spectroscopic Data for 5-Thiazoleethanol, 2,5-dihydro-4-methyl- in D₂O
| Atom | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | 8.749 | s |
| H5 | 3.013 | m |
| H6 (CH₂) | 3.792 | m |
| H7 (CH₂) | 3.013 | m |
| CH₃ | 2.343 | s |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000355. bmrb.io
¹³C NMR Spectroscopic Data for 5-Thiazoleethanol, 2,5-dihydro-4-methyl- in D₂O
| Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 154.542 |
| C4 | 131.486 |
| C5 | 31.124 |
| C6 (CH₂) | 64.595 |
| C7 (CH₂) | 31.124 |
| CH₃ | 16.299 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000355. bmrb.io
To unambiguously assign the NMR signals and elucidate the complete bonding framework and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments are employed. bmrb.io
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are directly connected through bonds. For 5-Thiazoleethanol, 2,5-dihydro-4-methyl-, COSY spectra would confirm the connectivity within the ethanol sidechain and its attachment to the dihydrothiazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton signals. bmrb.io
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. bmrb.io It is particularly powerful for connecting different fragments of the molecule, such as linking the methyl group to the C4 position of the ring and the ethanol sidechain to the C5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule.
The combination of these 2D NMR techniques provides a comprehensive and definitive structural elucidation of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-. bmrb.io
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. The molecular formula of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- is C₆H₁₁NOS, with a molecular weight of approximately 145.22 amu. thegoodscentscompany.com
While detailed fragmentation data specifically for the 2,5-dihydro- derivative is not widely published, the expected fragmentation pattern under electron ionization (EI) would likely involve:
Loss of the ethanol sidechain: A primary fragmentation pathway would be the cleavage of the C-C bond between the ring and the sidechain, resulting in a fragment corresponding to the loss of C₂H₄O.
Ring fragmentation: The dihydrothiazole ring itself could undergo fragmentation, leading to characteristic sulfur- and nitrogen-containing ions.
In contrast, the mass spectrum of the aromatic analogue, 4-methyl-5-thiazoleethanol, is well-documented and shows a prominent molecular ion peak. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. For 5-Thiazoleethanol, 2,5-dihydro-4-methyl-, the IR spectrum would be characterized by the following key absorption bands:
Expected IR Absorption Bands for 5-Thiazoleethanol, 2,5-dihydro-4-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=N (imine) | Stretching | 1640-1690 |
| C-O (alcohol) | Stretching | 1050-1260 |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl (-OH) group, while the C=N stretch would confirm the imine functionality within the dihydrothiazole ring. researchgate.net The IR spectrum of its aromatic counterpart, 4-methyl-5-thiazoleethanol, has been experimentally reported and shows characteristic peaks for the aromatic ring and the hydroxyl group. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Due to the absence of an extended conjugated system in the 2,5-dihydrothiazole ring, 5-Thiazoleethanol, 2,5-dihydro-4-methyl- is not expected to exhibit significant absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be due to n→π* transitions of the C=N group at shorter wavelengths.
This is in stark contrast to its aromatic analogue, 4-methyl-5-thiazoleethanol, which possesses a conjugated thiazole ring and therefore exhibits characteristic UV absorption maxima. researchgate.netresearchgate.net Experimental studies on the aromatic compound in various solvents like ethanol and chloroform (B151607) have been conducted. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, UHPLC-ESI-Q-TOF-MS)
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 5-Thiazoleethanol, 2,5-dihydro-4-methyl-. nih.gov In GC-MS, the compound is first separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. jmchemsci.com This method is widely used for identifying compounds in complex mixtures, such as food and environmental samples. nih.gov
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry (UHPLC-ESI-Q-TOF-MS): This powerful technique combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of Q-TOF-MS. It is particularly useful for the analysis of less volatile or thermally labile compounds in complex matrices. ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺, allowing for unambiguous molecular weight determination. This method would be highly effective for the trace analysis and structural confirmation of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-.
These chromatographic methods are indispensable for quality control, ensuring the purity of the synthesized compound, and for its identification and quantification in various analytical applications.
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination
Comprehensive searches for crystallographic data, specifically from X-ray diffraction studies, on the solid-state structure of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- (CAS Number: 84041-80-5) have been conducted. Despite extensive investigation of scientific literature and chemical databases, no published crystallographic data or detailed research findings pertaining to the crystal structure of this specific compound could be located.
Therefore, the presentation of a data table on its crystallographic parameters is not possible at this time. The scientific community has not yet reported the determination of its solid-state structure through techniques such as single-crystal X-ray diffraction.
It is important to distinguish this compound from its aromatic analogue, 4-Methyl-5-thiazoleethanol (CAS Number: 137-00-8), for which a significant body of scientific information is available. However, in strict adherence to the scope of this article, which is focused solely on 5-Thiazoleethanol, 2,5-dihydro-4-methyl-, no data for the aromatic compound will be presented.
Further research, specifically focused on the synthesis of a single-crystal form of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- and its subsequent analysis by X-ray diffraction, is required to elucidate its three-dimensional atomic arrangement, unit cell dimensions, and space group. Such studies would provide fundamental insights into the molecule's conformation and intermolecular interactions in the solid state.
In-depth Theoretical and Computational Analysis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested in the outline, such as Density Functional Theory (DFT) calculations, conformational analysis, computational spectroscopic predictions, reaction mechanism modeling, Frontier Molecular Orbital (HOMO-LUMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this particular dihydro-thiazole derivative.
For context, extensive computational studies have been conducted on its aromatic analogue, 4-Methyl-5-thiazoleethanol (CAS: 137-00-8). These studies on the aromatic version of the molecule have utilized methods like DFT and ab initio calculations to explore its geometric optimization, predict spectroscopic parameters, and analyze its electronic properties, including HOMO-LUMO gaps and molecular electrostatic potential. However, due to the structural differences between the saturated (2,5-dihydro) ring and the aromatic ring—specifically the presence of sp3-hybridized carbons and the absence of a delocalized π-system in the dihydro variant—the data and findings from the aromatic analogue cannot be extrapolated or applied to 5-Thiazoleethanol, 2,5-dihydro-4-methyl-.
The generation of the requested detailed scientific article is contingent on the future publication of research dedicated to the computational and theoretical investigation of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-.
Theoretical and Computational Chemistry Investigations
Prediction of Non-Linear Optical (NLO) Properties
A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the non-linear optical (NLO) properties of 5-Thiazoleethanol, 2,5-dihydro-4-methyl-. Therefore, no specific data on its hyperpolarizability or other NLO parameters can be provided.
In a general context, computational chemistry is a primary tool for predicting the NLO properties of novel molecules. wikipedia.org These investigations typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine a molecule's response to an external electric field. Key parameters that are calculated include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response, and the second-order hyperpolarizability (γ), which relates to the third-order NLO response.
For a molecule like 5-Thiazoleethanol, 2,5-dihydro-4-methyl-, a computational NLO study would involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Electronic Property Calculation: Calculating the dipole moment, polarizability, and hyperpolarizabilities.
Structure-Property Relationships: Analyzing how the molecule's structural features, such as the arrangement of electron-donating and electron-accepting groups, influence its NLO response.
The presence of heteroatoms like sulfur and nitrogen, along with the hydroxyl group, could theoretically lead to interesting electronic properties, but without specific computational studies, any discussion of its NLO potential remains speculative.
Data on Predicted Non-Linear Optical Properties
As no specific research on the NLO properties of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- was found, a data table of its predicted properties cannot be generated.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
There are no published molecular dynamics (MD) simulation studies specifically focused on 5-Thiazoleethanol, 2,5-dihydro-4-methyl-. Consequently, there is no specific information available regarding its dynamic behavior or the influence of solvents on its conformation and interactions.
Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.govmdpi.com A typical MD simulation of this compound would provide insights into:
Conformational Dynamics: How the molecule flexes, bends, and changes its shape over time. This would be particularly interesting for the non-aromatic, flexible 2,5-dihydrothiazole ring.
Intermolecular Interactions: How individual molecules of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- interact with each other in a condensed phase.
Without experimental or computational data, a detailed analysis of the dynamic behavior and solvent effects for this specific molecule is not possible.
Biological and Biomedical Research Perspectives Mechanistic and in Vitro Focus
Investigation of Cellular and Enzymatic Interactions
4-Methyl-5-thiazoleethanol (MTE) plays a significant role in metabolic pathways, primarily as a substrate and product of specific enzymatic reactions rather than as a direct inhibitor. Its accumulation or degradation is directly modulated by the presence and activity of key enzymes involved in thiamine (B1217682) metabolism.
The enzyme thiaminase I (EC 2.5.1.2) catalyzes the degradation of thiamine, which results in the formation of MTE by cleaving the bond between the pyrimidine (B1678525) and thiazole (B1198619) rings of thiamine. nih.govresearchgate.netresearchgate.net Conversely, the enzyme hydroxyethylthiazole kinase (EC 2.7.1.50), encoded by the thiM gene, is responsible for the downstream degradation of MTE. nih.govresearchgate.netresearchgate.net This kinase catalyzes the phosphorylation of MTE, a crucial step for its further metabolism. researchgate.net
A significant finding is the absence or lack of expression of the thiM gene, and therefore hydroxyethylthiazole kinase, in all strains of the bacterium Burkholderia pseudomallei. nih.govresearchgate.net This enzymatic deficiency prevents the degradation of MTE, leading to its accumulation in high levels in the culture supernatant of this pathogen. nih.govnih.gov This contrasts with the closely related species Burkholderia thailandensis, which possesses a functional hydroxyethylthiazole kinase and thus metabolizes MTE. nih.govresearchgate.net This specific modulatory effect, where the absence of an enzyme leads to the buildup of MTE, establishes the compound as a specific biomarker for B. pseudomallei. nih.govnih.gov While MTE itself does not appear to have direct enzymatic activity, its accumulation can indirectly affect energy metabolism by signaling an impairment in the thiamine recycling pathway. smolecule.com
4-Methyl-5-thiazoleethanol interacts with microbial cells at both the membrane and pathway levels. Research indicates that the compound can disrupt bacterial cell membranes and inhibit the formation of biofilms, which are critical for microbial survival and virulence.
The transport of MTE into bacterial cells has been studied in Salmonella typhimurium. The uptake of MTE was found to be dependent on both glucose and the presence of the pyrimidine moiety of thiamine, 2-methyl-4-amino-5-hydroxymethylpyrimidine (MAHMP). This suggests a specialized transport mechanism. The uptake process is significantly inhibited by substances like cyanide and azide, which interfere with cellular energy production, indicating that MTE is brought into the cell via an active transport system that requires energy. solubilityofthings.com In the absence of MAHMP, MTE is not actively transported, highlighting a regulated internal pathway for its uptake. solubilityofthings.com
Role as Microbial Metabolites and Elucidation of Biosynthetic Pathways
4-Methyl-5-thiazoleethanol is a recognized metabolite in a range of microorganisms, including bacteria and yeast. echemi.comfoodb.ca It has been identified as a metabolite in Escherichia coli and Saccharomyces cerevisiae. echemi.com The compound is particularly notable as a key extracellular metabolite of Burkholderia pseudomallei, the causative agent of the infectious disease melioidosis. nih.govchemicalbook.com Metabolomic studies comparing various bacterial species revealed that while low levels of MTE can be detected in B. thailandensis, B. cepacia complex, and P. aeruginosa, it is found in significantly higher concentrations in the culture supernatants of all tested B. pseudomallei strains. nih.govnih.gov This high level of accumulation has led to its identification as a specific and novel biomarker for B. pseudomallei, which can aid in the diagnosis of melioidosis. researchgate.netnih.govchemicalbook.com
| Microorganism | Role / Finding | Significance | Citation |
|---|---|---|---|
| Burkholderia pseudomallei | Accumulates to high levels in culture supernatant. | Identified as a specific biomarker for melioidosis. | nih.govnih.govchemicalbook.com |
| Escherichia coli | Identified as a bacterial metabolite. | Demonstrates its presence in common gut bacteria. | nih.govechemi.com |
| Salmonella typhimurium | Actively transported into the cell. | Shows a specific, energy-dependent uptake mechanism. | solubilityofthings.com |
| Saccharomyces cerevisiae | Identified as a yeast metabolite. | Indicates its role in eukaryotic microbial metabolism. | echemi.com |
| Burkholderia thailandensis | Detected at low levels; actively degraded. | Serves as a comparative model to B. pseudomallei, highlighting a key metabolic difference. | nih.govresearchgate.net |
4-Methyl-5-thiazoleethanol is a well-documented degradation product of thiamine (vitamin B1). nih.govchemicalbook.com The formation of MTE occurs when thiamine is cleaved, separating its two constituent parts: a pyrimidine moiety and the thiazole moiety, MTE. smolecule.com This cleavage is catalyzed in some bacteria by the enzyme thiaminase I. nih.govresearchgate.net Studies have also shown that MTE can be formed from the thermal degradation of thiamine in aqueous solutions under various pH conditions. researchgate.net
The metabolic pathway of MTE is a key differentiator between certain bacterial species. Both B. pseudomallei and B. thailandensis possess thiaminase I and can therefore produce MTE from thiamine. nih.govresearchgate.net However, the subsequent step in the pathway differs critically. B. thailandensis possesses hydroxyethylthiazole kinase, which phosphorylates and degrades MTE. nih.govresearchgate.net In contrast, B. pseudomallei lacks this enzyme, causing the pathway to terminate and MTE to accumulate. nih.govresearchgate.net In other bacteria, such as a Pseudomonas species isolated from soil, MTE can be further degraded into 4-methylthiazole-5-acetic acid. core.ac.uk This highlights that MTE is an intermediate in a broader thiamine degradation and salvage pathway that varies among different microorganisms.
In Vitro Studies of Biological Activities and Underlying Mechanisms
In vitro research has explored the biological potential of 4-Methyl-5-thiazoleethanol and its derivatives, revealing a range of activities. The sulfur-containing thiazole ring is a key structural feature that allows the compound to participate in redox reactions, which can influence cellular oxidative stress and related signaling pathways.
Derivatives of MTE have demonstrated notable antimicrobial and anticancer properties in laboratory settings. One study involved the synthesis of new lipid-like thiazole derivatives through the O-alkylation and N-alkylation of MTE. These synthesized compounds exhibited significant and selective cytotoxicity against cancer cells and possessed strong antimicrobial activity. Furthermore, they were found to be potent inducers of nitric oxide (NO), a key signaling molecule in physiological and pathological processes.
The cytotoxic potential of related thiazole structures has also been confirmed in other studies. For example, newly synthesized indolyl-hydrazinyl-thiazole derivatives, including a 4-methylthiazole (B1212942) variant, showed significant cytotoxic activity against A2780 (ovarian) and HeLa (cervical) human carcinoma cell lines. nih.gov Another study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives bearing a thiazole moiety also reported potent cytotoxic effects against a panel of six cancer cell lines. researchgate.net
| Activity | Study Focus / Compound Type | Mechanism / Finding | Citation |
|---|---|---|---|
| Antimicrobial Activity | Lipid-like MTE derivatives | Synthesized compounds showed strong antimicrobial effects. | solubilityofthings.com |
| Anticancer / Cytotoxic Activity | Lipid-like MTE derivatives | Exhibited significant and selective cytotoxicity against cancer cells. | solubilityofthings.com |
| Anticancer / Cytotoxic Activity | Indolyl-hydrazinyl-thiazole derivatives | Showed significant cytotoxicity against A2780 and HeLa cancer cell lines. | nih.gov |
| NO-Induction | Lipid-like MTE derivatives | Demonstrated high nitric oxide (NO) induction ability. | solubilityofthings.com |
| Gut Microbiota Modulation | 4-Methyl-5-thiazoleethanol | Alters gut microbiota composition in mouse models, affecting metabolic pathways. | |
| Selective Ion Adsorption | Graphene oxide-MTE composite | A material created with MTE showed excellent selective adsorption of copper ions (Cu2+) from aqueous solutions. | chemicalbook.commedchemexpress.com |
Antimicrobial Activity against Specific Microorganisms
Derivatives of thiazole have been investigated for their potential as antimicrobial agents. solubilityofthings.com Research has shown that certain thiazole derivatives exhibit inhibitory effects against various microorganisms.
One area of investigation has been the compound's ability to inhibit bacterial growth. Studies have demonstrated its effectiveness against bacteria such as Enterococcus hirae and Escherichia coli. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were reported to be 32 mg/L for Enterococcus hirae and 100 mg/L for Escherichia coli. Furthermore, the compound has been observed to disrupt the formation of biofilms by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an agent against microbial communities.
The antimicrobial mechanism is thought to involve the disruption of bacterial cell membranes. The structural features of thiazole derivatives are believed to play a crucial role in their antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- Against Selected Bacteria
| Microorganism | MIC (mg/L) |
| Enterococcus hirae | 32 |
| Escherichia coli | 100 |
Antioxidant Mechanisms and Radical Scavenging Capabilities
The antioxidant potential of thiazole derivatives is an area of active research. The sulfur-containing structure of compounds like 4-Methyl-5-thiazoleethanol enables them to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. While direct, extensive studies on the radical scavenging capabilities of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- are not widely available in the provided search results, the general antioxidant activity of related thiazole compounds is acknowledged. For instance, research on other synthesized pyrazole (B372694) compounds, which also contain a five-membered heterocyclic ring, has shown good antioxidant activity as evaluated by the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.gov
Molecular Interactions with Biomacromolecules
The biological activity of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- is also attributed to its interactions with various biomolecules. As a degradation product of thiamine (Vitamin B1), it can influence metabolic pathways related to energy metabolism.
Interaction with DNA: While specific studies detailing the direct interaction of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- with DNA were not found in the provided search results, research on similar heterocyclic compounds has explored such interactions. For example, studies on other synthesized compounds have included DNA protection assays to evaluate their antioxidant activity, suggesting that the potential for interaction with DNA is a relevant area of investigation for this class of molecules. nih.gov
Interaction with Bovine Serum Albumin (BSA): Information regarding the specific molecular interactions between 5-Thiazoleethanol, 2,5-dihydro-4-methyl- and Bovine Serum Albumin (BSA) is not detailed in the provided search results. However, the interaction with biomolecules is a noted mechanism of its biological activity.
Structure-Activity Relationship (SAR) Explorations for Biological Function
The exploration of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. For thiazole derivatives, modifications to the thiazole ring can be made to optimize their desired properties. solubilityofthings.com The antimicrobial activity of derivatives of this compound has been assessed, with some showing effective minimum inhibitory concentrations against Enterococcus faecalis and Pseudomonas aeruginosa.
A scientific literature review of thiazole and related substances was conducted, indicating an ongoing interest in understanding the relationship between their structure and function. femaflavor.org The versatility in the synthesis of thiazole derivatives allows for the creation of a variety of compounds with tailored properties, which is fundamental for SAR studies. solubilityofthings.com
Applications in Advanced Materials Science and Chemical Technologies
Utilization as a Chemical Building Block for Complex Organic Synthesis
Research indicates that 5-Thiazoleethanol, 2,5-dihydro-4-methyl- can function as a chemical intermediate or building block in organic synthesis. Specifically, it is identified as an upstream precursor in the synthesis of 5-(2-hydroxyethyl)-4-methylthiazole (also known as Sulfurol). molbase.com This transformation involves the conversion of the dihydro-thiazole ring into an aromatic thiazole (B1198619) ring, demonstrating its utility in creating more complex, aromatic heterocyclic structures that are valuable in flavor and fragrance chemistry. molbase.com
Integration into Composite Materials for Specific Functionalities
Based on currently available scientific literature, there is no specific information detailing the integration of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- into composite materials for the functionalities outlined below. Research in this area has focused on its aromatic analogue, 4-methyl-5-thiazoleethanol.
Adsorption Selectivity for Metal Ions (e.g., Cu2+)
There is no available data to support the application of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- in materials designed for the selective adsorption of metal ions such as Cu2+. Studies on selective copper ion adsorption have utilized graphene oxide modified with 4-methyl-5-thiazoleethanol, a different chemical compound. medchemexpress.comchemicalbook.com
Precursor for Advanced Functional Polymers and Coatings
Currently, there is no documented research on the use of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- as a precursor for creating advanced functional polymers or coatings.
Exploration in Catalysis and Ligand Design for Transition Metal Complexes
There is no scientific literature available that describes the exploration or use of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- in the fields of catalysis or as a ligand for the design of transition metal complexes.
Role in Aroma Chemistry Research and Flavor Compound Investigations
In the field of aroma chemistry, 5-Thiazoleethanol, 2,5-dihydro-4-methyl- is recognized as an aromatic raw material. thegoodscentscompany.com It is categorized for use as a perfuming agent in cosmetic applications. thegoodscentscompany.com The International Fragrance Association (IFRA) recommends a usage level up to 0.0200% in fragrance concentrates. thegoodscentscompany.com However, a critical distinction is made regarding its use in flavor applications. According to industry resources, the compound is explicitly noted as "not for flavor use". thegoodscentscompany.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Dihydrothiazole Systems
The development of environmentally benign and efficient synthetic routes for dihydrothiazole derivatives is a paramount area of future research. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and multi-step procedures, leading to significant waste generation. Future methodologies will likely focus on green chemistry principles, such as atom economy and the use of renewable starting materials.
Key research thrusts in this area include:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts will be crucial for the enantioselective synthesis of specific dihydrothiazole stereoisomers. This is particularly important for pharmaceutical applications where stereochemistry often dictates biological activity.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of dihydrothiazoles can lead to higher yields and purities.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. Research into enzymes capable of catalyzing the formation of the dihydrothiazole ring is a promising avenue.
A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Dihydrothiazole Systems
| Feature | Traditional Batch Synthesis | Emerging Sustainable Methodologies |
|---|---|---|
| Solvent Use | Often requires large volumes of volatile organic solvents. | Focus on green solvents (e.g., water, ionic liquids) or solvent-free conditions. |
| Energy Consumption | Typically involves high temperatures and prolonged reaction times. | Aims to reduce energy input through catalysis and optimized reaction conditions. |
| Waste Generation | Can produce significant amounts of byproducts and chemical waste. | Emphasizes atom economy and recycling of reagents and catalysts. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Flow chemistry and biocatalysis offer more straightforward scalability. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. For dihydrothiazole systems, these computational tools can accelerate the design of compounds with desired properties and predict their biological activities.
Future applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build robust QSAR models that predict the biological activity of novel dihydrothiazole derivatives based on their chemical structure.
De Novo Drug Design: Generative AI models can design entirely new dihydrothiazole-based molecules that are optimized for specific biological targets.
Prediction of Physicochemical Properties: AI can be used to predict key properties such as solubility, stability, and toxicity, helping to prioritize candidates for synthesis and experimental testing.
Advanced Spectroscopic and Imaging Techniques for Real-Time Characterization
A deeper understanding of the behavior of dihydrothiazoles in complex biological systems requires advanced analytical techniques capable of real-time characterization. Future research will likely leverage cutting-edge spectroscopic and imaging methods to probe the interactions of these compounds at the molecular level.
Emerging techniques in this area include:
In-cell NMR Spectroscopy: This technique allows for the study of the structure and dynamics of molecules directly within living cells, providing valuable insights into their intracellular fate and interactions.
Super-Resolution Microscopy: Techniques such as STED and PALM can overcome the diffraction limit of light, enabling the visualization of fluorescently labeled dihydrothiazole derivatives with unprecedented spatial resolution.
Raman Spectroscopy and Imaging: This vibrational spectroscopy technique can provide chemical-specific information without the need for labels, allowing for the non-invasive tracking of dihydrothiazoles in biological samples.
Exploration of Dihydrothiazole-Based Scaffolds in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of the dihydrothiazole ring makes it a potentially valuable scaffold for the development of new bioorthogonal reactions.
Future research in this area may focus on:
Development of New Bioorthogonal Ligation Reactions: The dihydrothiazole moiety could be functionalized to participate in novel click-type reactions for the selective labeling of biomolecules.
Pro-drug Activation: Dihydrothiazole-based pro-drugs could be designed to be activated by a specific bioorthogonal trigger, allowing for targeted drug release.
In Vivo Imaging: The development of dihydrothiazole-based probes for bioorthogonal labeling could enable new strategies for in vivo imaging and diagnostics.
Deeper Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches
To fully comprehend the biological effects of dihydrothiazole derivatives, a systems-level understanding of their interactions is necessary. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, can provide a holistic view of the cellular response to these compounds.
Future research will likely involve:
Target Identification: By analyzing changes in the proteome and metabolome following treatment with a dihydrothiazole compound, it may be possible to identify its direct molecular targets.
Pathway Analysis: Multi-omics data can be used to map the signaling pathways and metabolic networks that are perturbed by the compound, revealing its mechanism of action.
Biomarker Discovery: These approaches can help to identify biomarkers that predict the response to dihydrothiazole-based therapeutic agents.
Expanding Applications in Environmental Chemistry and Sensing Technologies
Beyond biomedical applications, dihydrothiazole systems have potential uses in environmental chemistry and sensing technologies. Their ability to bind to metal ions and other small molecules could be exploited for the development of new sensors and remediation strategies.
Potential future applications include:
Chemosensors for Metal Ion Detection: Dihydrothiazole derivatives could be designed to exhibit a change in their optical or electrochemical properties upon binding to specific metal ions, enabling their detection in environmental samples.
Materials for Pollutant Sequestration: Dihydrothiazole-functionalized polymers or sorbents could be developed for the removal of heavy metals or organic pollutants from water.
Indicators for Environmental Monitoring: The reactivity of the dihydrothiazole ring could be harnessed to develop probes that respond to changes in environmental parameters such as pH or redox potential.
Q & A
Q. What are the optimal synthesis protocols for 5-Thiazoleethanol, 2,5-dihydro-4-methyl-?
Answer: Synthesis typically involves refluxing precursors in ethanol under controlled conditions. For example, thiazole derivatives are often synthesized by cyclization reactions using substituted amines and carbonyl compounds. Ethanol is a common solvent due to its polarity and boiling point (~78°C), which facilitates efficient reflux. Post-synthesis purification via recrystallization (e.g., using DMF-EtOH mixtures) improves yield and purity . Critical parameters include reaction time (2–4 hours), stoichiometric ratios (1:1 molar equivalents of reactants), and temperature control to avoid side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
Answer: Gas chromatography-mass spectrometry (GC-MS) is essential for verifying molecular structure and purity. Retention indices (RI) on polar columns like ZB-Wax or DB-Wax provide reproducibility across studies. For instance, RI values for similar thiazoles range from 1,200–1,400 under isothermal conditions (70–250°C) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups, with characteristic shifts for the thiazole ring (δ 7.5–8.5 ppm for protons) and ethanol moiety (δ 3.6–4.0 ppm) .
Q. How does the compound’s stability vary under different storage conditions?
Answer: Stability is influenced by temperature, light, and humidity. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring. Hydrolysis studies indicate degradation above 40°C, with a half-life of ~14 days at 25°C in aqueous solutions. Use desiccants (e.g., silica gel) to mitigate hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported retention indices (RI) for this compound?
Q. What theoretical frameworks guide experimental design for studying this compound’s reactivity?
Answer: Density functional theory (DFT) models predict electrophilic substitution patterns on the thiazole ring, informed by frontier molecular orbitals (HOMO/LUMO). For example, methyl and hydroxyl groups at positions 4 and 5 direct reactivity toward C-2 via resonance stabilization. Pair these computational insights with empirical Hammett constants (σ) to design substitution reactions .
Q. How can multi-method approaches address challenges in quantifying trace impurities?
Answer: Combine GC-MS (detection limit ~0.1 ppm) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar byproducts. For metal contaminants, inductively coupled plasma mass spectrometry (ICP-MS) achieves sub-ppb sensitivity. Cross-validate results using orthogonal methods (e.g., NMR for structural confirmation) .
Q. What strategies optimize catalytic applications of this compound in heterocyclic synthesis?
Answer: The thiazole ring acts as a ligand in transition-metal catalysis (e.g., Pd or Cu). Design experiments using factorial design to test variables: catalyst loading (1–5 mol%), solvent (DMF vs. THF), and temperature (60–100°C). Response surface methodology (RSM) identifies optimal conditions for yield and enantioselectivity .
Q. How do computational models enhance toxicological assessments?
Answer: Use Quantitative Structure-Activity Relationship (QSAR) models to predict acute toxicity (e.g., LD₅₀). Molecular docking studies with cytochrome P450 enzymes assess metabolic pathways. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. What methodologies validate the compound’s role in bioorganic reaction mechanisms?
Answer: Isotopic labeling (e.g., ¹⁸O in the ethanol moiety) tracks reaction intermediates via kinetic isotope effects (KIE). Time-resolved spectroscopy (UV-Vis, FTIR) monitors transient species during photochemical reactions .
Q. How can researchers integrate heterogeneous/homogeneous phase studies for environmental fate analysis?
Answer: Simulate atmospheric conditions using smog chambers to study gas-phase oxidation. For aqueous phases, conduct batch experiments with varying pH (3–9) and ionic strength. Compare degradation rates using pseudo-first-order kinetics models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
